N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
Description
This compound features a benzothiazole core substituted at the 6-position with a dimethylsulfamoyl group (-SO₂N(CH₃)₂) and an acetamide moiety at the 2-position linked to a 4-(methylsulfanyl)phenyl group.
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S3/c1-21(2)27(23,24)14-8-9-15-16(11-14)26-18(19-15)20-17(22)10-12-4-6-13(25-3)7-5-12/h4-9,11H,10H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBVFMQKTFTCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent reactions. The dimethylsulfamoyl group is introduced via sulfonation reactions, while the phenylacetamide moiety is attached through acylation reactions involving appropriate acyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share core benzothiazole or acetamide motifs and are analyzed for comparative insights:
N-{6-[2-(Methylsulfanyl)Pyrimidin-4-yl]-1,3-Benzothiazol-2-yl}Acetamide (PDB 3QJZ)
- Structure : Benzothiazole substituted at the 6-position with a pyrimidin-4-yl group bearing a methylsulfanyl substituent; acetamide at the 2-position .
- Key Features :
N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]-2-[(5-Propan-2-yl-1H-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide
- Structure : Benzothiazole substituted with a methyl group at the 6-position; acetamide linked to a triazole-sulfanyl phenyl group .
- Molecular formula: C₂₁H₂₁N₅OS₂; higher lipophilicity due to the isopropyl-triazole substituent.
N-(4-{[(6-Ethoxy-1,3-Benzothiazol-2-yl)Amino]Sulfonyl}Phenyl)Acetamide
- Structure : Benzothiazole with an ethoxy group at the 6-position and a sulfonamide-linked phenylacetamide .
- Key Features :
- Ethoxy group enhances electron-donating effects, contrasting with the electron-withdrawing sulfamoyl group in the target compound.
- Sulfonamide bridge may improve stability and solubility.
Comparative Analysis Table
Key Research Findings
Substituent Effects on Binding Affinity: The dimethylsulfamoyl group in the target compound may offer stronger hydrogen-bonding interactions compared to pyrimidinyl (QJZ) or ethoxy groups, as sulfonamides are known to engage in electrostatic interactions with enzyme active sites .
Biological Activity Trends :
- QJZ (PDB 3QJZ) demonstrated utility in PI3K docking studies, suggesting benzothiazole-acetamides are viable scaffolds for kinase targeting .
- Triazole-containing analogues (e.g., compound) may exhibit superior binding due to additional hydrogen-bonding motifs .
Crystallographic and Synthetic Insights :
Biological Activity
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and cancer research. This article provides a comprehensive overview of its synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications.
This compound belongs to the class of benzothiazole derivatives, characterized by a unique structure that includes a dimethylsulfamoyl group and a methylsulfanyl-substituted phenyl ring. The synthesis typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid under specific reaction conditions utilizing solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
The biological activity of this compound primarily involves:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound inhibits COX enzymes, which play a crucial role in the biosynthesis of prostaglandins, thereby reducing inflammation and pain.
- Induction of Apoptosis : It may promote apoptosis in cancer cells by modulating the expression of key mitochondrial proteins such as Bcl-2 and Bax, leading to the activation of caspases.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has shown efficacy against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines. The evaluation methods included MTT assays for cell viability and acridine orange/ethidium bromide staining to assess apoptosis .
- IC50 Values : Preliminary results indicated promising IC50 values in the micromolar range, suggesting significant antiproliferative effects. For example, similar compounds in the benzothiazole class have shown IC50 values ranging from 0.33 to 7.10 μM against various cancer cell lines .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A549 | TBD | Apoptosis induction |
| Related Benzothiazole Derivative | MDA-MB-231 | 0.62 | COX inhibition |
Other Biological Activities
Beyond its anticancer properties, this compound has potential applications in:
- Antimicrobial Activity : Investigations are ongoing into its efficacy against various bacterial strains, leveraging its unique chemical structure for potential drug development.
- Anti-inflammatory Properties : The inhibition of COX enzymes also positions this compound as a candidate for anti-inflammatory therapies.
Case Studies
A study focusing on similar benzothiazole derivatives highlighted their effectiveness in inducing apoptosis in tumor cells through various assays. Compounds with similar structural features demonstrated significant anticancer activity by activating apoptotic pathways . This suggests that this compound could be part of a new class of anticancer agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
